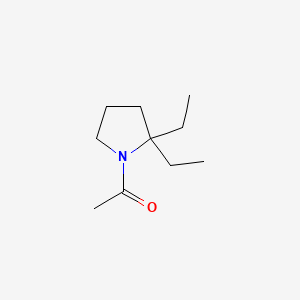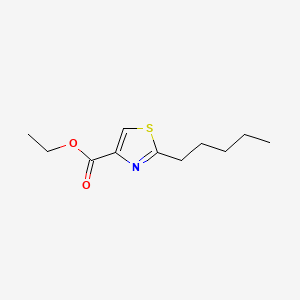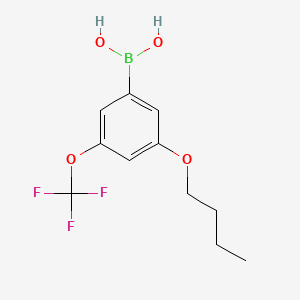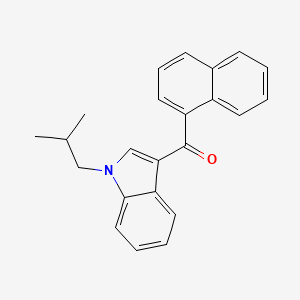
JWH 073 N-(2-甲基丙基)异构体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone: is a synthetic cannabinoid that activates both the central cannabinoid receptor 1 and the peripheral cannabinoid receptor 2. This compound is part of a class of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol, the active component in cannabis. It has been identified in various herbal blends and is known for its potent cannabimimetic properties .
科学研究应用
Chemistry: [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.
Biology: In biological research, this compound is used to study the effects of synthetic cannabinoids on the central and peripheral cannabinoid receptors. It helps in understanding the pharmacological and toxicological properties of these compounds.
Medicine: While not approved for medical use, research involving [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone contributes to the development of potential therapeutic agents targeting cannabinoid receptors for conditions like chronic pain, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound is used in the development and testing of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational products .
作用机制
Target of Action
The primary targets of the JWH 073 N-(2-methylpropyl) isomer are the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
The JWH 073 N-(2-methylpropyl) isomer acts as an agonist to the CB1 and CB2 receptors . This means that it binds to these receptors and activates them. The compound has a higher affinity for the CB1 receptor than THC, the main psychoactive compound in cannabis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone involves the reaction of 1-isobutyl-1H-indole-3-carboxylic acid with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
化学反应分析
Types of Reactions:
Oxidation: [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
JWH 018: Another synthetic cannabinoid with a similar structure but different alkyl chain length.
JWH 250: A synthetic cannabinoid with a different naphthoyl group.
AM-2201: A fluorinated derivative of JWH 018.
Uniqueness: [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone is unique due to its specific structural modifications, including the 2-methylpropyl group and the naphthyl group attached at the 2’ position. These modifications result in distinct binding affinities and pharmacological properties compared to other synthetic cannabinoids .
属性
IUPAC Name |
[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-16(2)14-24-15-21(19-11-5-6-13-22(19)24)23(25)20-12-7-9-17-8-3-4-10-18(17)20/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHBVYEKFAQLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017295 |
Source


|
| Record name | JWH-073 N-(2-Methylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528793-12-5 |
Source


|
| Record name | JWH-073 N-(2-Methylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
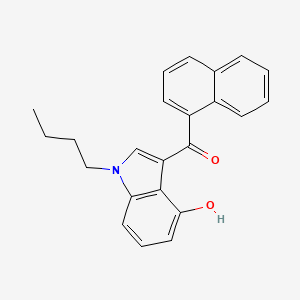
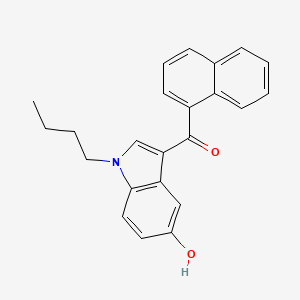
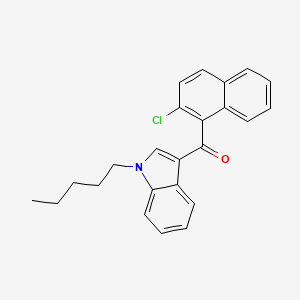
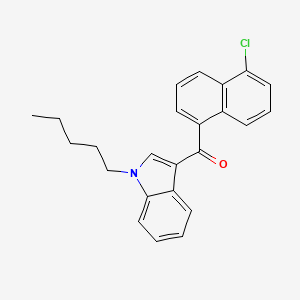
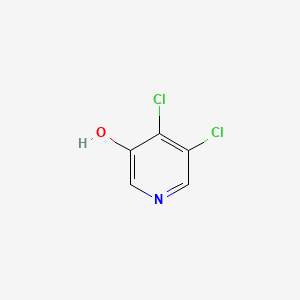
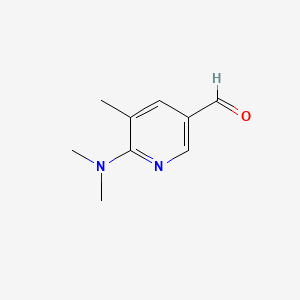
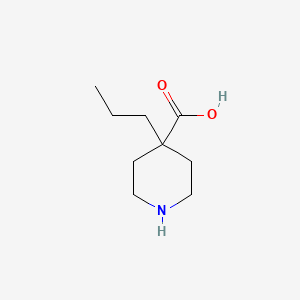
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
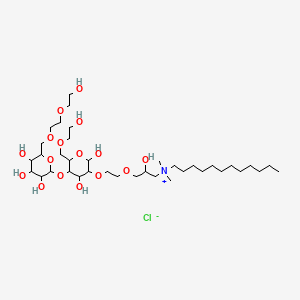
![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/new.no-structure.jpg)
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
